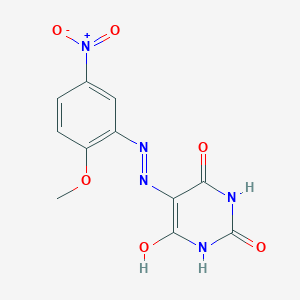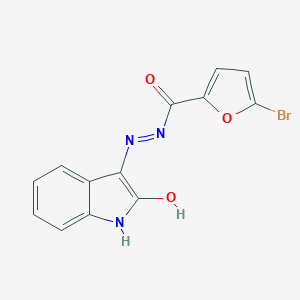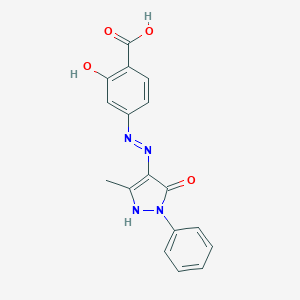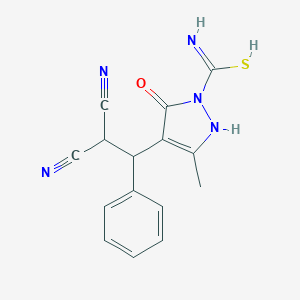
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a hydrazinylidene group and a methoxy-nitrophenyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with barbituric acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[(2-methoxy-5-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
- **Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
Uniqueness
What sets pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) apart from similar compounds is its specific substitution pattern and the presence of both methoxy and nitro groups. These functional groups confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H9N5O6 |
|---|---|
Molekulargewicht |
307.22g/mol |
IUPAC-Name |
6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O6/c1-22-7-3-2-5(16(20)21)4-6(7)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19) |
InChI-Schlüssel |
BWKCSFAAHMKQIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B465066.png)
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465079.png)
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465101.png)
![4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid](/img/structure/B465106.png)
![Methyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B465107.png)
![4-chloro-N'-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide](/img/structure/B465110.png)
![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)
![N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B465133.png)

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465147.png)
![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465148.png)

![(4E)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465152.png)

